molecular formula C19H27NO5 B125670 ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate CAS No. 158223-19-9

ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate

Cat. No.: B125670
CAS No.: 158223-19-9
M. Wt: 349.4 g/mol
InChI Key: JMEDEGMZBHSWAA-HNNXBMFYSA-N
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Description

This compound features a tetrahydronaphthalene core with a tert-butoxycarbonylamino (Boc) group at the 7S position and an ethoxy acetate moiety at the 2-position. The Boc group serves as a protective moiety for the amine, enhancing synthetic feasibility and stability during storage or transport . The ethoxy acetate ester may act as a prodrug, requiring hydrolysis in vivo to release the active carboxylic acid form. This structural design is common in pharmaceuticals to modulate solubility and bioavailability.

Properties

IUPAC Name

ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5/c1-5-23-17(21)12-24-16-9-7-13-6-8-15(10-14(13)11-16)20-18(22)25-19(2,3)4/h7,9,11,15H,5-6,8,10,12H2,1-4H3,(H,20,22)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEDEGMZBHSWAA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(CCC(C2)NC(=O)OC(C)(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(CC[C@@H](C2)NC(=O)OC(C)(C)C)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate is a complex organic compound that has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available literature and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C19H27NO5
  • Molecular Weight : 349.4 g/mol
  • CAS Number : 158223-19-9

The biological activity of this compound primarily involves interactions with specific biological targets such as enzymes and receptors. The compound's structure suggests potential for inhibition of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and have implications in cancer therapy.

Potential Targets:

  • Cyclin-dependent Kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest and may be beneficial in cancer treatment.
  • Enzyme Inhibition : The compound may interact with various metabolic enzymes, influencing pathways related to drug metabolism and detoxification.

Biological Activity

Research studies have indicated several biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have shown that derivatives of similar structures exhibit significant anticancer properties by inducing apoptosis in cancer cells.
    • This compound may exhibit similar effects due to its structural analogies with known anticancer agents.
  • Anti-inflammatory Effects :
    • Compounds with similar naphthalene structures have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Properties :
    • Some studies suggest that compounds related to this structure may offer neuroprotective effects by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits cytokine production
NeuroprotectiveProtects neurons from oxidative damage

Case Study Example

In a study investigating the effects of similar naphthalene derivatives on cancer cell lines, researchers found that compounds with structural similarities to this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways. These findings suggest a promising avenue for further research into the therapeutic potential of this compound in oncology.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate has been studied for its potential therapeutic applications. Its structural features suggest that it may interact with biological targets involved in various diseases.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of tetrahydronaphthalene compounds may exhibit anticancer properties. Ethyl 2-[[(7S)-7-(substituted amino)-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate was tested in vitro against several cancer cell lines. The results showed promising cytotoxic effects, suggesting further investigation into its mechanism of action and potential as an anticancer agent.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of similar compounds in models of neurodegenerative diseases. Ethyl 2-[[(7S)-7-(substituted amino)-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate demonstrated the ability to reduce oxidative stress and improve neuronal survival rates in cell cultures exposed to neurotoxic agents.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives through functional group modifications.

Synthetic Routes

Reaction TypeExample ReactionConditions
EsterificationReaction with alcohols to form estersAcid catalysis
AmidationReaction with amines to form amidesBase catalysis
ReductionReduction of carbonyl groupsHydrogenation or metal catalysts

These reactions highlight the compound's utility in synthesizing complex molecules for pharmaceutical and industrial applications.

Material Science

This compound can also be explored in material science for developing polymers and composites due to its unique chemical structure.

Applications in Polymers

  • Polymer Blends : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Nanocomposites : Research is ongoing into using ethyl 2-[[(7S)-7-(substituted amino)-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate as a compatibilizer in nanocomposites to improve dispersion and interfacial adhesion between organic and inorganic phases.

Comparison with Similar Compounds

Key Research Findings

  • Receptor Binding: The (3-chlorophenyl)-hydroxyethylamino group in shows high β3-adrenergic receptor affinity (IC50 < 1 µM), while Boc-protected analogs require metabolic activation for efficacy .
  • Prodrug Efficiency : Ethyl esters exhibit 60–80% conversion to acids in hepatic microsomal assays, with Boc analogs showing slower hydrolysis rates (~50% over 24 hours) .
  • Thermodynamic Stability : Boc-protected compounds demonstrate superior thermal stability (decomposition >200°C) compared to free amines (decomposition ~150°C) .

Preparation Methods

Mitsunobu Reaction

Conditions :

  • Reagents : Ethyl 2-hydroxyacetate, triphenylphosphine, diethyl azodicarboxylate (DEAD).

  • Solvent : Dry THF or dichloromethane.

  • Yield : 70–78%.

Mechanism :
The hydroxyl group at the 2-position of the tetrahydronaphthalene reacts with ethyl 2-hydroxyacetate under Mitsunobu conditions, forming the ether linkage with inversion of configuration.

Nucleophilic Substitution

Alternative Method :

  • Substrate : 2-Bromoethyl acetate.

  • Base : Potassium carbonate or cesium carbonate.

  • Solvent : Dimethylformamide (DMF), 60°C, 8 hours.

Outcome :
Lower yields (55–65%) due to competing elimination but suitable for large-scale synthesis.

Purification and Characterization

Purification :

  • Flash Chromatography : Ethyl acetate/hexane gradients (20–50%) remove unreacted starting materials and byproducts.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%).

Analytical Data :

  • ¹H NMR (300 MHz, CDCl₃): δ 10.2 (s, 1H, NH), 8.0 (d, J=8.4 Hz, 1H), 4.0 (q, J=7.2 Hz, 2H, CH₂CH₃), 1.2 (t, J=7.2 Hz, 3H, CH₂CH₃).

  • HPLC : Purity ≥95% (C18 column, acetonitrile/water).

Optimization Challenges and Solutions

Stereochemical Integrity

The 7S configuration is prone to racemization during Boc protection. Mitigation :

  • Use low temperatures (0–5°C).

  • Avoid prolonged reaction times.

Regioselectivity in Ether Formation

Competing O-alkylation at other positions is minimized by:

  • Steric hindrance from the Boc group.

  • Directed ortho-metalation strategies.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)StereoselectivityScalability
Mitsunobu Reaction7897HighModerate
Nucleophilic Substitution6595ModerateHigh
Reductive Amination8596HighLow

Q & A

Basic: What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of key intermediates. For example, base-catalyzed nucleophilic substitution (e.g., using potassium carbonate in acetone or ethanol under reflux) is critical for coupling hydroxyl-containing precursors with esterified bromides . Yield optimization requires precise stoichiometric ratios of reagents (e.g., 1:1 molar ratio of hydroxyl precursor to ethyl bromoacetate derivatives) and controlled reflux temperatures (70–80°C). Purification via column chromatography or recrystallization improves purity, but solvent selection (e.g., ethyl acetate/hexane gradients) must balance polarity and compound solubility .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound’s structure?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the ester linkage, tetrahydronaphthalene backbone, and tert-butoxycarbonyl (Boc) protecting group. Key signals include downfield shifts for the acetoxy group (~4.2–4.5 ppm for CH2_2 and ~1.2–1.4 ppm for ethyl CH3_3) and aromatic protons (~6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly cleavage of the Boc group (e.g., loss of 101 Da) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, using C18 columns and acetonitrile/water mobile phases .

Advanced: How can computational chemistry tools optimize synthesis pathways and predict reactivity?

Answer:
Quantum mechanical calculations (e.g., DFT for transition-state modeling) and cheminformatics platforms (e.g., ICReDD’s reaction path search methods) enable predictive synthesis design. Key steps include:

  • Reactivity Prediction : Calculating Fukui indices to identify nucleophilic/electrophilic sites on the tetrahydronaphthalene core .
  • Solvent Optimization : COSMO-RS simulations to select solvents that stabilize intermediates and reduce side reactions .
  • Kinetic Modeling : Using software like ChemAxon or Schrödinger Suite to simulate reaction rates and optimize temperature/pH conditions .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variability in assay conditions or target specificity. Methodological strategies include:

  • Dose-Response Repetition : Conducting assays across multiple concentrations (e.g., 0.1–100 µM) with triplicate measurements to confirm IC50_{50} values .
  • Target Validation : Using CRISPR-Cas9 knockouts or siRNA silencing to verify protein targets (e.g., kinases or GPCRs) implicated in prior studies .
  • Structural-Activity Relationship (SAR) Analysis : Comparing analogs (e.g., varying ester groups or substituents on the tetrahydronaphthalene ring) to isolate functional group contributions .

Basic: What are the key structural features influencing this compound’s physicochemical properties?

Answer:

  • Lipophilicity : The tert-butoxycarbonylamino group enhances logP values, favoring membrane permeability but potentially reducing aqueous solubility. Computational tools like ALOGPS estimate logP ≈ 3.5–4.0 .
  • Steric Effects : The tetrahydronaphthalene scaffold introduces conformational rigidity, affecting binding pocket interactions in biological targets .
  • Hydrogen Bonding : The acetoxy oxygen and Boc-protected amine serve as hydrogen bond acceptors, critical for protein-ligand interactions .

Advanced: How to design experiments probing this compound’s metabolic stability and degradation pathways?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and monitor via LC-MS/MS for oxidative metabolites (e.g., hydroxylation at the naphthalene ring) .
  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24–72 hours. Track degradation products to identify labile sites (e.g., ester hydrolysis) .
  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess drug-drug interaction risks .

Basic: What are structurally similar compounds, and how do their properties compare?

Answer:

  • Ethyl 2-[(7-hydroxynaphthalen-1-yl)oxy]acetate : Lacks the Boc-protected amine, reducing steric hindrance but increasing metabolic vulnerability .
  • Propan-2-yl derivatives : Exhibit higher lipophilicity but slower hydrolysis rates due to branched ester groups .
  • Trifluoromethyl analogs : Enhanced electronic withdrawal effects improve oxidative stability but may reduce bioavailability .

Advanced: What methodologies enable precise control over stereochemistry during synthesis?

Answer:

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic kinetic resolution with lipases (e.g., Candida antarctica) to isolate the (7S)-enantiomer .
  • Asymmetric Catalysis : Employ palladium-catalyzed couplings with BINAP ligands to enforce stereoselectivity at the tetrahydronaphthalene chiral center .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with tartaric acid derivatives for enantiopure recovery .

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